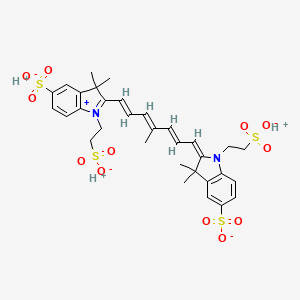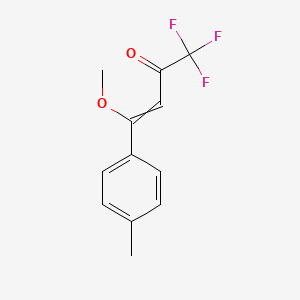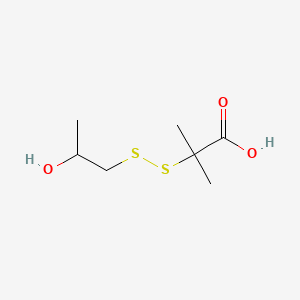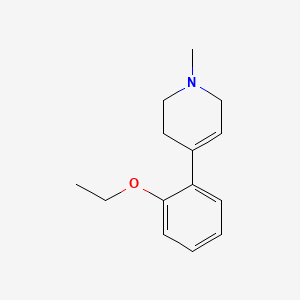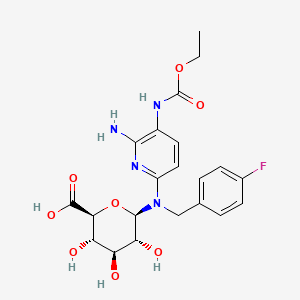
Flupirtine-N6-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flupirtine-N6-beta-D-Glucuronide is a biochemical used for proteomics research . It has a molecular weight of 480.44 and a molecular formula of C21H25FN4O8 .
Molecular Structure Analysis
The molecular structure of Flupirtine-N6-beta-D-Glucuronide is represented by the formula C21H25FN4O8 . This indicates that it contains 21 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 8 oxygen atoms .Applications De Recherche Scientifique
Proteomics Research
Flupirtine-N6-|A-D-Glucuronide: is utilized in proteomics research due to its biochemical properties . Proteomics, the large-scale study of proteins, benefits from compounds like Flupirtine-N6-|A-D-Glucuronide which can be used to understand protein functions and interactions within biological systems.
Analgesic Applications
As a centrally acting analgesic, Flupirtine-N6-|A-D-Glucuronide has been used in patients with acute and persistent pain conditions. It offers an alternative to opioids and non-steroidal anti-inflammatory drugs, with a lower risk of adverse effects .
Anticonvulsant Properties
This compound has demonstrated efficacy as an anticonvulsant. It can be used in the treatment of epilepsy and other seizure disorders, providing a novel approach to managing these conditions .
Neuroprotective Agent
Flupirtine-N6-|A-D-Glucuronide: has shown potential as a neuroprotectant. It could be used in research focusing on the protection of neuronal cells from damage or degeneration, which is particularly relevant in diseases such as Alzheimer’s .
Muscle Relaxant
The compound has unique muscle relaxing activities, making it valuable in studies related to skeletal and smooth muscle relaxation. This can be particularly useful in conditions that involve muscle spasms or hyperactivity .
Auditory and Visual Disorders
Research has indicated that Flupirtine-N6-|A-D-Glucuronide may be beneficial in the treatment of certain auditory and visual disorders, expanding its therapeutic potential beyond pain management .
Cognitive and Memory Impairment
There is evidence to suggest that Flupirtine-N6-|A-D-Glucuronide could be used in the treatment of memory and cognitive impairments. This opens up avenues for research in neurodegenerative diseases and cognitive disorders .
KV7 Channel Activation
The compound is the first therapeutically used KV7 channel activator. This action is significant as it offers a series of further therapeutic possibilities, including the treatment of various neurological disorders .
Each of these applications provides a unique insight into the potential of Flupirtine-N6-|A-D-Glucuronide in scientific research. The compound’s multifaceted nature makes it a valuable asset in the exploration of new treatments and understanding of complex biological processes. The research applications mentioned are for investigational purposes and not for diagnostic or therapeutic use as per current guidelines .
Orientations Futures
Flupirtine, a related compound, has been investigated for use in the treatment of fibromyalgia . It’s also been suggested that Flupirtine could be an interesting drug candidate for promoting neuroprotection in multiple sclerosis . These findings could potentially open up new research directions for Flupirtine-N6-beta-D-Glucuronide.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFNWVVUMTVKA-YUAHOQAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

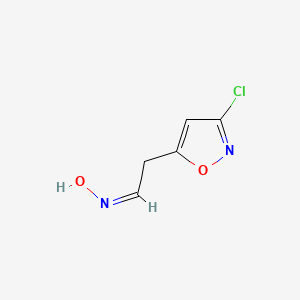
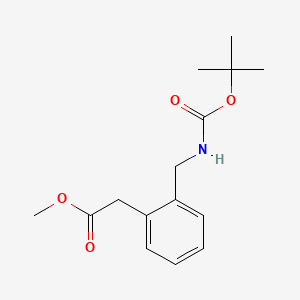
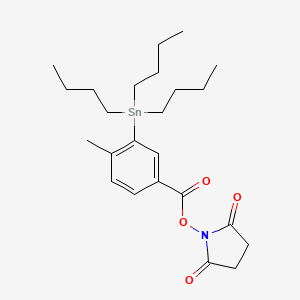

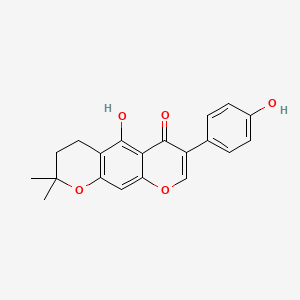
![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)
